Superior Systemic Anti-Tumor Immunity Compared to Clinical Benchmark ADU-S100 in a Murine Melanoma Model
In a direct head-to-head comparison, IACS-8779 disodium demonstrates superior induction of a systemic (abscopal) anti-tumor immune response compared to the clinical benchmark STING agonist ADU-S100 (2',3'-RR-S2-CDA) [1]. In mice bearing bilateral B16-OVA melanoma tumors, all compounds (IACS-8779, ADU-S100, and 2',3'-cGAMP) were administered via three intra-tumoral injections (10 µg/dose) into only one flank [1]. While all compounds showed comparable activity in the directly injected tumor, IACS-8779 achieved significantly greater tumor regression in the untreated, contralateral flank tumor, indicating a more robust systemic immune response [1]. Furthermore, treatment with IACS-8779 resulted in a higher number of mice being cured of both tumors compared to the benchmark ADU-S100 [1].
| Evidence Dimension | Systemic anti-tumor immunity (abscopal effect) |
|---|---|
| Target Compound Data | Superior regression of untreated, contralateral B16-OVA tumor; Higher cure rate of bilateral tumors |
| Comparator Or Baseline | ADU-S100 (2',3'-RR-S2-CDA): Comparable activity on injected tumor but inferior regression of untreated contralateral tumor; Lower bilateral tumor cure rate |
| Quantified Difference | Qualitative superiority: IACS-8779 demonstrated a more significant systemic immune response, resulting in superior control of distant, uninjected tumors. |
| Conditions | Bilateral B16-OVA murine melanoma model; 10 µg i.t. injection on days 6, 9, and 12 post-implantation. |
Why This Matters
This evidence demonstrates that IACS-8779 elicits a superior systemic immune response, a critical attribute for treating metastatic disease, which is a key limitation of many STING agonists confined to local tumor effects.
- [1] Ager CR, Zhang H, Ding Z, et al. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy. Bioorg Med Chem Lett. 2019;29(20):126640. View Source
